molecular formula C5H14ClNO B2801849 2-Methyl-2-(methylamino)propan-1-ol hydrochloride CAS No. 136681-25-9

2-Methyl-2-(methylamino)propan-1-ol hydrochloride

Cat. No.: B2801849
CAS No.: 136681-25-9
M. Wt: 139.62
InChI Key: YXNUESIZYFNXOC-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)propan-1-ol hydrochloride is an amino alcohol hydrochloride derivative characterized by a tertiary alcohol and a methylamino group at the second carbon of a propane backbone. The compound’s molecular formula is C₅H₁₄ClNO, with a calculated molecular weight of 139.62 g/mol (based on atomic masses). Its aliphatic structure distinguishes it from aromatic analogs, influencing solubility, reactivity, and biological activity .

Properties

IUPAC Name

2-methyl-2-(methylamino)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(2,4-7)6-3;/h6-7H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNUESIZYFNXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(methylamino)propan-1-ol hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-(methylamino)propan-1-ol with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve a high-quality product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The protonated amino group in the hydrochloride form requires deprotonation (e.g., via NaOH) to activate its nucleophilic character. This enables reactions with electrophiles:

Reaction PartnerConditionsProductYieldSource
4-Chloro-3-nitrobenzenesulfonyl chloride1N NaOH, H₂O, 20°C, 16h4-Chloro-3-nitro-(2-hydroxy-1,1-dimethyl-ethyl)-benzenesulfonamide15%
3,5-Dichloro-1,2-benzoisoxazoleTHF, NaH, reflux3-(2-Amino-2-methylpropoxy)-5-chloro-1,2-benzoisoxazole-

Key Mechanistic Notes :

  • Deprotonation with NaOH generates the free amine, enabling attack on sulfonyl chlorides or aromatic chlorides.

  • Steric hindrance from the dimethyl group limits reaction rates, necessitating prolonged heating or strong bases .

Oxidation Reactions

The hydroxyl and methylamino groups render the compound susceptible to oxidation. Atmospheric studies on structurally similar 2-amino-2-methyl-1-propanol reveal:

  • OH Radical-Mediated Degradation :

    • Primary pathway: H-abstraction from the -CH₂ group (70% contribution), forming 2-amino-2-methylpropanal .

    • Minor pathways: H-abstraction from -CH₃ (5–10%) and -NH₂ (5–20%) groups .

    • Theoretical rate constant: k(T)=5.2×1012×exp(505T)cm3molecule1s1k(T) = 5.2 \times 10^{-12} \times \exp\left(\frac{505}{T}\right) \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} at 300 K .

Synthetic Oxidation :

  • Strong oxidizers (e.g., KMnO₄, CrO₃) likely cleave the C-N or C-O bonds, though specific data for the hydrochloride salt remains limited.

Coordination Chemistry

The compound acts as a ligand in metal-catalyzed reactions:

Metal SaltConditionsApplicationOutcomeSource
ZnCl₂Chlorobenzene, 131°C, 72hCyclization catalyst for phthalonitrile derivativesFormation of Zn-coordinated intermediates

Notable Features :

  • Chelation occurs via the hydroxyl and amino groups, stabilizing metal complexes.

  • Reactions often require anhydrous conditions and inert atmospheres .

Acid/Base-Driven Transformations

The hydrochloride salt undergoes reversible protonation, influencing solubility and reactivity:

  • Deprotonation : In NaOH, the free base forms, enabling nucleophilic substitutions (e.g., with acyl chlorides) .

  • Reprotonation : Acidic conditions regenerate the salt, often to isolate products or terminate reactions .

Thermal Stability and Side Reactions

  • Decomposition : Prolonged heating above 162°C (boiling point of free base) risks decomposition, releasing HCl and forming olefins or imines .

  • Hygroscopicity : The hydrochloride salt absorbs moisture, necessitating anhydrous storage for reactions sensitive to water .

Reaction Optimization Considerations

  • Solvent Choice : THF, dichloromethane, or chlorobenzene are preferred for polar aprotic conditions .

  • Catalysts : ZnCl₂ or EDC/HOBt enhance reaction efficiency in cyclization or amidation .

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-Methyl-2-(methylamino)propan-1-ol hydrochloride is in the pharmaceutical industry. It serves as an important intermediate in the synthesis of various drugs.

Synthesis of Duloxetine

Duloxetine, a medication used to treat major depressive disorder and generalized anxiety disorder, is synthesized using optically active 3-(methylamino)-1-(2-thienyl)propan-1-ol as an intermediate. The process involves the use of this compound in its preparation, showcasing its significance in drug development .

Industrial Applications

The compound has been identified as a valuable additive in several industrial processes.

Additive in Aqueous Suspensions

Research indicates that this compound can be utilized as an additive in aqueous suspensions of calcium carbonate. Its addition helps increase the pH of the suspension and improves its conductivity, making it beneficial for applications in the plastic industry and other materials processing .

Parameter Value
Conductivity Range700 - 2000 µS/cm
pH Range8.5 - 11
Temperature Range5 - 100 °C

Use in Paints and Coatings

The compound is also employed as a dispersing agent and solvent in paints and coatings. Its properties enhance the stability and performance of pigments and binders, making it a critical component in the formulation of various coatings .

Analytical Applications

In analytical chemistry, this compound is used for stabilizing drug compounds during analysis.

Stability Studies

A study assessed the stability of this compound in biological samples such as plasma and urine. The findings indicated that the compound maintains its integrity under specific conditions, which is crucial for accurate forensic investigations .

Toxicological Considerations

While this compound has beneficial applications, it is important to note its toxicological profile. The substance poses risks to aquatic life and can cause serious eye irritation and skin reactions upon exposure . Proper handling and regulatory compliance are essential when utilizing this compound in industrial settings.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)propan-1-ol hydrochloride involves its interaction with molecular targets in biological systems. It can inhibit certain enzymes and pathways, leading to its antimicrobial and biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural features with 2-methyl-2-(methylamino)propan-1-ol hydrochloride, differing primarily in substituents or aromaticity:

Table 1: Key Properties of Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Safety Profile
2-Methyl-2-(methylamino)propan-1-ol HCl C₅H₁₄ClNO 139.62 (calculated) 2-methyl, 2-(methylamino) Synthetic intermediate (hypothetical) No direct data
(d)-Ephedrine HCl C₁₀H₁₅NO·HCl 201.70 1-phenyl, 2-(methylamino) Stimulant, decongestant Crystalline solid; chloride test positive
Phenylephrine HCl C₉H₁₃NO₂·HCl 203.67 3-hydroxybenzene, methylamino Vasoconstrictor, decongestant OSHA GHS Category 4 (hazardous)
Duloxetine HCl (synthetic precursor) C₁₈H₁₉NOS·HCl 333.87 Thiophene, naphthalene Antidepressant (SNRI) Not specified

Pharmacological and Industrial Relevance

  • Ephedrine HCl : The phenyl group enables adrenergic receptor binding, making it effective as a stimulant. In contrast, the target compound’s aliphatic structure may limit receptor affinity but improve metabolic stability .
  • Phenylephrine HCl : The 3-hydroxybenzene moiety contributes to α₁-adrenergic agonism, used in nasal decongestants. The target compound’s lack of a hydroxyl group suggests divergent biological targets .
  • Duloxetine HCl: Derived from a methylamino-propanol precursor, duloxetine highlights the role of such intermediates in synthesizing antidepressants. The target compound could serve a similar role in specialized syntheses .

Biological Activity

2-Methyl-2-(methylamino)propan-1-ol hydrochloride, a tertiary amine with a hydroxyl group, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications in various fields such as neuropharmacology and agricultural chemistry.

  • Molecular Formula : C₅H₁₃ClN₂O
  • Molecular Weight : Approximately 103.17 g/mol
  • Physical State : Colorless liquid
  • Boiling Point : ~162 °C
  • Melting Point : ~49 °C
  • Density : ~0.878 g/cm³
  • Flash Point : 62 °C

Pharmacological Effects

The biological activity of this compound has been investigated primarily in the context of its neuropharmacological effects. Studies indicate that it may influence neurotransmitter systems, particularly due to its structural similarity to certain neurotransmitters.

  • Neuropharmacology :
    • The compound has shown potential in modulating neurotransmitter activity, which could be beneficial for treating neurological disorders.
    • In vivo studies have been conducted on animal models to assess its pharmacokinetic and pharmacodynamic profiles, suggesting promising results for future clinical applications.
  • Antimicrobial Activity :
    • Research indicates that this compound exhibits antimicrobial properties, making it suitable for use in formulations such as metal-working lubricants and disinfectants.
    • Its efficacy against various pathogens has been documented, highlighting its potential as a biocide in industrial applications.
  • Agricultural Applications :
    • The compound has been utilized in developing agrochemicals, including pesticides and fertilizers, enhancing agricultural productivity through its biological activity.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Neurotransmitter Interaction : The presence of the methylamino group suggests potential interactions with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Modulation : Preliminary studies indicate that the compound may interact with various enzymes, potentially altering metabolic pathways within biological systems .

Neuropharmacological Studies

A series of experiments conducted on rodent models demonstrated that administration of this compound resulted in significant changes in behavior indicative of altered neurotransmitter activity. These studies provide a foundation for further exploration into its therapeutic potential.

Antimicrobial Efficacy

In vitro tests have shown that this compound effectively inhibits the growth of several bacterial strains. A summary of these findings is presented in the table below:

PathogenMinimum Inhibitory Concentration (MIC)Notes
Escherichia coli32 µg/mLEffective against gram-negative bacteria
Staphylococcus aureus16 µg/mLEffective against gram-positive bacteria
Pseudomonas aeruginosa64 µg/mLLimited effectiveness observed

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
(S)-2-(Methylamino)propan-1-ol hydrochlorideC₄H₁₂ClNOEnantiomeric form with potential different biological activity
N,N-DimethylpropanamineC₅H₁₃NSimilar amine structure but lacks hydroxyl group
1-PropanolC₃H₈OA simpler alcohol without the amine functionality

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-2-(methylamino)propan-1-ol hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of 2-methyl-2-(methylamino)propan-1-ol with hydrochloric acid under controlled pH and temperature. Key steps include:

  • Amine alkylation : Reacting 2-methylpropan-1-ol with methylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C .

  • Hydrochloride salt formation : Adding concentrated HCl dropwise to the amine intermediate in anhydrous ethanol, followed by recrystallization for purity .

  • Critical factors : Reaction time (6–8 hrs), stoichiometric excess of methylamine (1.2–1.5 eq), and inert atmosphere (N₂) to prevent oxidation. Yields typically range from 65%–82%, with impurities like unreacted alcohol or over-alkylated byproducts requiring column chromatography .

    Data Table :

    ParameterOptimal ConditionYield Range
    Temperature60–80°C65–82%
    Methylamine Equivalents1.2–1.5 eq
    SolventDMF/Ethanol (1:1)

Q. How is this compound characterized, and what analytical techniques validate its purity?

  • Methodological Answer :

  • FT-IR : Confirms functional groups (e.g., N–H stretch at 3300 cm⁻¹, O–H at 3400–3500 cm⁻¹, C–N at 1250 cm⁻¹) .
  • ¹H/¹³C NMR : Peaks at δ 1.4–1.6 ppm (CH₃ groups), δ 3.2–3.5 ppm (CH₂ adjacent to NH), and δ 4.0–4.3 ppm (OH) .
  • HPLC : Purity >98% using a C18 column with 0.1% TFA in water/acetonitrile (70:30) .
  • Elemental Analysis : Matches theoretical values for C, H, N, Cl (±0.3%) .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodological Answer :

  • Solubility : Highly soluble in water (>200 mg/mL), methanol (>150 mg/mL), and DMSO. Poor solubility in non-polar solvents (e.g., hexane, <5 mg/mL) due to ionic hydrochloride and hydroxyl groups .
  • Stability : Stable at 4°C in anhydrous conditions for >12 months. Degrades at >100°C (dehydrohalogenation) or under prolonged UV exposure (photolytic cleavage of C–N bond) .

Advanced Research Questions

Q. How does structural modification of this compound affect its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The tertiary alcohol and methylamino groups enable diverse reactivity. For example:

  • Oxidation : Using KMnO₄ in acidic conditions converts the alcohol to a ketone, altering biological activity .

  • Reduction : LiAlH₄ reduces the amine to a secondary amine, affecting binding affinity in receptor studies .

  • Steric effects : The 2-methyl group hinders SN2 reactions but favors SN1 mechanisms in polar solvents (e.g., DMSO) .

    Comparative Reactivity Table :

    DerivativeReaction TypeMajor Product
    Oxidized (Ketone)Enzyme inhibitionReduced catalytic activity
    Reduced (Secondary amine)Receptor bindingEnhanced selectivity

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with GPCR crystal structures (e.g., β₂-adrenergic receptor). The methylamino group forms hydrogen bonds with Asp113, while the hydroxyl interacts with Ser203 .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding with RMSD <2.0 Å, validating thermodynamic stability .
  • Contradictions : Experimental IC₅₀ values (e.g., 15 µM) may conflict with predicted Kd (e.g., 8 µM) due to solvent effects or protonation state variability .

Q. What strategies resolve contradictions in biological activity data between analogs?

  • Methodological Answer :

  • Case study : Analog 2-amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride shows 10x higher antimicrobial activity than the parent compound. Contradictions arise from differing logP values (2.1 vs. 1.5) and steric hindrance in the dichloro derivative .
  • Resolution :

SAR analysis : Quantify substituent effects using Hammett constants.

Crystallography : Compare binding modes in target enzymes (e.g., PDB 6XYZ).

Meta-analysis : Pool data from PubChem/ECHA to identify outliers .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?

  • Root Cause : Variability in methylamine purity, solvent drying, or HCl addition rate .
  • Solutions :

  • Standardize amine source (≥99% purity, Sigma-Aldrich).
  • Use Schlenk lines for anhydrous conditions.
  • Optimize HCl addition (0.5 mL/min, 0°C) to prevent exothermic side reactions .

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